molecular formula Na2PFO3<br>FNa2O3P B1209415 Sodium monofluorophosphate CAS No. 7631-97-2

Sodium monofluorophosphate

Cat. No. B1209415
CAS RN: 7631-97-2
M. Wt: 143.95 g/mol
InChI Key: BFDWBSRJQZPEEB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04357317

Procedure details

Sodium monofluorophosphate is used in amount to provide about 700-1090 ppm fluorine to the dental cream in which the total amount of fluorine is about 1000-1670, with about 30-35% by weight to the total fluorine being provided by sodium fluoride (about 300-580 ppm). This corresponds to about 0.5-1.2% by weight of sodium monofluorophosphate and about 0.06-0.11% by weight of sodium fluoride. Preferably, the dental cream contains about 1000-1500 ppm, most preferably, about 950-1000 ppm fluorine provided by sodium monofluorophosphate and about 450-500 ppm provided by sodium fluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([F:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+].[F-:8].[Na+]>>[F:8][F:5].[P:1]([F:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+:6] |f:0.1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])F.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FF
Name
Type
product
Smiles
P(=O)([O-])([O-])F.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04357317

Procedure details

Sodium monofluorophosphate is used in amount to provide about 700-1090 ppm fluorine to the dental cream in which the total amount of fluorine is about 1000-1670, with about 30-35% by weight to the total fluorine being provided by sodium fluoride (about 300-580 ppm). This corresponds to about 0.5-1.2% by weight of sodium monofluorophosphate and about 0.06-0.11% by weight of sodium fluoride. Preferably, the dental cream contains about 1000-1500 ppm, most preferably, about 950-1000 ppm fluorine provided by sodium monofluorophosphate and about 450-500 ppm provided by sodium fluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([F:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+].[F-:8].[Na+]>>[F:8][F:5].[P:1]([F:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+:6] |f:0.1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])F.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FF
Name
Type
product
Smiles
P(=O)([O-])([O-])F.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.